molecular formula C21H18ClN3O3S B2695199 5-(2-chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 941949-93-5

5-(2-chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2695199
CAS No.: 941949-93-5
M. Wt: 427.9
InChI Key: WUUSXVNTIGYWJU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(2-chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazolo[4,5-d]pyridazinone core, substituted with a 2-chlorobenzyl group and a 3,4-dimethoxyphenyl group. The presence of these substituents imparts specific chemical and physical properties to the compound, making it a subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiazolo[4,5-d]pyridazinone Core: This step involves the cyclization of appropriate precursors under specific conditions, such as heating with a suitable catalyst.

    Introduction of the 2-Chlorobenzyl Group: This step can be achieved through a nucleophilic substitution reaction, where a 2-chlorobenzyl halide reacts with the thiazolo[4,5-d]pyridazinone core.

    Attachment of the 3,4-Dimethoxyphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the 3,4-dimethoxyphenyl group is introduced using an appropriate acylating agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated reaction monitoring to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, acylating agents, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may result in the formation of alcohols or amines.

Scientific Research Applications

5-(2-chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and materials.

    Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(2-chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, the compound may inhibit specific enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways depend on the specific application and are often elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2-chlorobenzyl)-7-phenyl-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one
  • 5-(2-chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-ethylthiazolo[4,5-d]pyridazin-4(5H)-one
  • 5-(2-chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-thione

Uniqueness

The uniqueness of 5-(2-chlorobenzyl)-7-(3,4-dimethoxyphenyl)-2-methylthiazolo[4,5-d]pyridazin-4(5H)-one lies in its specific substituents, which impart distinct chemical and physical properties

Properties

IUPAC Name

5-[(2-chlorophenyl)methyl]-7-(3,4-dimethoxyphenyl)-2-methyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN3O3S/c1-12-23-19-20(29-12)18(13-8-9-16(27-2)17(10-13)28-3)24-25(21(19)26)11-14-6-4-5-7-15(14)22/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUUSXVNTIGYWJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C(=NN(C2=O)CC3=CC=CC=C3Cl)C4=CC(=C(C=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.